molecular formula C9H7NO3 B1598037 2-(2-Nitrophenyl)acrylaldehyde CAS No. 71463-16-6

2-(2-Nitrophenyl)acrylaldehyde

Cat. No. B1598037
CAS RN: 71463-16-6
M. Wt: 177.16 g/mol
InChI Key: FKBCCIUGKJBDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitrophenyl)acrylaldehyde, also known as NPA, is a chemical compound with the molecular formula C10H7NO3. This compound is widely used in scientific research for its unique properties and applications. In

Scientific Research Applications

Proteomics Research

  • Field : Proteomics
  • Summary : 2-(2-Nitrophenyl)acrylaldehyde is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, as well as in the study of cellular processes.

Schiff Base Synthesis

  • Field : Organic Chemistry
  • Summary : 2-(2-Nitrophenyl)acrylaldehyde could potentially be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds with a (>C=N) functional group. They have gained significant attention in contemporary chemistry due to their remarkable synthesis methods, diverse properties, and wide-ranging applications .

Synthesis of Heterocycles

  • Field : Organic Chemistry
  • Summary : 2-(2-Nitrophenyl)acrylaldehyde could potentially be used in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of its rings.
  • Methods : The exact methods of application or experimental procedures would depend on the specific heterocycle being synthesized. The synthesis of certain heterocycles has been described by one-pot three-component reactions .

Synthesis of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde

  • Field : Organic Chemistry
  • Summary : 2-(2-Nitrophenyl)acrylaldehyde could potentially be used in the synthesis of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde . This compound could have various applications in chemical research.

properties

IUPAC Name

2-(2-nitrophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBCCIUGKJBDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380373
Record name 2-(2-Nitrophenyl)acrylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenyl)acrylaldehyde

CAS RN

71463-16-6
Record name 2-(2-Nitrophenyl)acrylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitrophenyl)acrylaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2-Nitrophenyl)acrylaldehyde
Reactant of Route 3
Reactant of Route 3
2-(2-Nitrophenyl)acrylaldehyde
Reactant of Route 4
2-(2-Nitrophenyl)acrylaldehyde
Reactant of Route 5
2-(2-Nitrophenyl)acrylaldehyde
Reactant of Route 6
2-(2-Nitrophenyl)acrylaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.